molecular formula C11H18N2O2 B7859531 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7859531
M. Wt: 210.27 g/mol
InChI Key: CMNXHNKNQSFBAN-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone is a complex organic compound that features a pyrrole ring, a hydroxyethyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the ethanone group and subsequent functionalization with the hydroxyethyl and isopropylamino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ethanone group can produce alcohols.

Scientific Research Applications

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
  • 2-[(2-Hydroxy-ethyl)-ethyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
  • 2-[(2-Hydroxy-ethyl)-tert-butyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

Uniqueness

Compared to similar compounds, 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]-1-(1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9(2)13(6-7-14)8-11(15)10-4-3-5-12-10/h3-5,9,12,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNXHNKNQSFBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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